8-(Furan-2-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound that features a furan ring attached to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of a furan derivative with a purine precursor under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the furan ring is introduced to the purine scaffold in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation catalysts to yield dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated purine derivatives.
Scientific Research Applications
8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 8-benzyl-2-[(furan-2-yl)methyl]-6-(3-hydroxyphenyl)-3H,7H-imidazo[1,2-a]pyrazin-3-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both a furan ring and a purine scaffold, which imparts distinct electronic and steric properties
Properties
CAS No. |
33797-74-9 |
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Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
8-(furan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H10N4O3/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-4-3-5-18-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
LQKQPUSYFFEBGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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